molecular formula C12H17NO2 B13133412 Ethyl2-(3-isopropylpyridin-2-yl)acetate

Ethyl2-(3-isopropylpyridin-2-yl)acetate

Cat. No.: B13133412
M. Wt: 207.27 g/mol
InChI Key: PSYIKRFZWYQIKY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-isopropylpyridin-2-yl)acetate is an ester derivative featuring a pyridine ring substituted with an isopropyl group at the 3-position and an ethyl acetate moiety at the 2-position. Pyridine-based esters are critical intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their versatile reactivity and ability to act as ligands or bioactive scaffolds .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(3-propan-2-ylpyridin-2-yl)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)8-11-10(9(2)3)6-5-7-13-11/h5-7,9H,4,8H2,1-3H3

InChI Key

PSYIKRFZWYQIKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(3-isopropylpyridin-2-yl)acetate typically involves the esterification of 3-isopropylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of anhydrous ethanol and a strong acid catalyst is essential to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(3-isopropylpyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Hydrolysis: 3-isopropylpyridine-2-carboxylic acid and ethanol.

    Reduction: 3-isopropylpyridine-2-ylmethanol.

    Substitution: 3-isopropylpyridine-2-ylacetamide.

Mechanism of Action

The mechanism of action of Ethyl2-(3-isopropylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyridine ring and isopropyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Ethyl 2-(3-Hydroxypyridin-2-yl)acetate
  • Structure : Differs by a hydroxyl group at the 3-position instead of isopropyl.
  • Properties : Increased polarity due to the -OH group, lowering log P (predicted ~1.2 vs. ~2.5 for the isopropyl analog). This reduces membrane permeability but enhances solubility in polar solvents .
  • Synthesis : Likely involves hydroxylation or protection/deprotection strategies, contrasting with alkylation steps for the isopropyl derivative.
(b) Ethyl 2-(6-Methylpyridin-2-yl)acetate
  • Structure : Methyl substitution at the 6-position.
  • Molecular weight (~165 g/mol) is lower than the isopropyl analog (~207 g/mol) .
  • Applications : Common in pharmaceutical intermediates for antimalarial or antiviral agents .
(c) Ethyl 2-(Piperidin-4-yl)acetate
  • Structure : Replaces the pyridine ring with a piperidine moiety.
  • Properties : Higher basicity (pKa ~10.5) due to the aliphatic amine, influencing solubility and bioavailability. Log P ~0.8, indicating lower lipophilicity than the pyridine-based ester .
  • Applications : Used in CNS-targeting drug candidates due to BBB permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) log P (Predicted) Solubility (mg/mL) Key Functional Groups
Ethyl 2-(3-isopropylpyridin-2-yl)acetate 207.27 ~2.5 ~10 (DMSO) Pyridine, ester, isopropyl
Ethyl 2-(3-hydroxypyridin-2-yl)acetate 181.19 ~1.2 ~50 (Water) Pyridine, ester, hydroxyl
Ethyl 2-(piperidin-4-yl)acetate 171.24 ~0.8 ~100 (Ethanol) Piperidine, ester
Ethyl 2-(6-methylpyridin-2-yl)acetate 165.20 ~1.8 ~20 (Methanol) Pyridine, ester, methyl

Data extrapolated from .

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